N-(4-bromo-9,10-dioxoanthracen-1-yl)-N-propan-2-ylacetamide
Description
N-(4-bromo-9,10-dioxoanthracen-1-yl)-N-propan-2-ylacetamide is a chemical compound with the molecular formula C16H10BrNO3 and a molecular weight of 344.16 g/mol. This compound is characterized by the presence of a bromine atom attached to an anthracene ring system, which is further functionalized with a dioxo group and an acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
N-(4-bromo-9,10-dioxoanthracen-1-yl)-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c1-10(2)21(11(3)22)15-9-8-14(20)16-17(15)19(24)13-7-5-4-6-12(13)18(16)23/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIKCVAOQYZPKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=C2C(=C(C=C1)Br)C(=O)C3=CC=CC=C3C2=O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-bromo-9,10-dioxoanthracen-1-yl)-N-propan-2-ylacetamide typically involves the bromination of anthracene followed by the introduction of the acetamide group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent. The industrial production methods may involve large-scale bromination reactions followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
N-(4-bromo-9,10-dioxoanthracen-1-yl)-N-propan-2-ylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the anthracene ring.
Reduction: Reduction reactions can lead to the formation of reduced anthracene derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .
Scientific Research Applications
N-(4-bromo-9,10-dioxoanthracen-1-yl)-N-propan-2-ylacetamide is utilized in various scientific research fields, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.
Industry: It is used in the development of materials with specific properties, such as dyes and pigments
Mechanism of Action
The mechanism of action of N-(4-bromo-9,10-dioxoanthracen-1-yl)-N-propan-2-ylacetamide involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the dioxoanthracene moiety play crucial roles in its binding affinity and specificity. The pathways involved in its action depend on the specific biological or chemical context in which it is used.
Comparison with Similar Compounds
N-(4-bromo-9,10-dioxoanthracen-1-yl)-N-propan-2-ylacetamide can be compared with other similar compounds, such as:
N-(4-bromo-9,10-dioxoanthracen-1-yl)benzamide: This compound has a benzamide group instead of an acetamide group, which may affect its chemical properties and applications.
N-(4-bromo-9,10-dioxoanthracen-1-yl)-N-methylacetamide: The presence of a methyl group instead of a propan-2-yl group can influence its reactivity and biological activity. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
